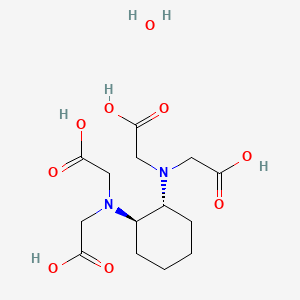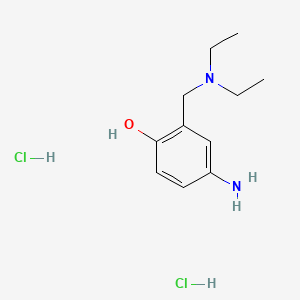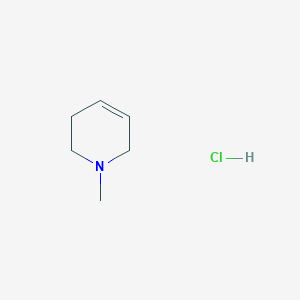
1-Methyl-1,2,3,6-Tetrahydropyridin-Hydrochlorid
Übersicht
Beschreibung
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is known for its role as a dopaminergic neurotoxin and is widely used in neurological research. This compound is particularly significant due to its ability to induce Parkinson’s disease-like symptoms in animal models, making it a valuable tool for studying the disease and potential treatments .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is extensively used in scientific research, particularly in the following areas:
Neurological Research: It is used to create animal models of Parkinson’s disease, allowing researchers to study the disease’s progression and potential treatments.
Toxicology Studies: The compound’s neurotoxic properties make it valuable for studying the mechanisms of neurodegeneration and the effects of neurotoxins.
Pharmacology: Researchers use it to test the efficacy of neuroprotective agents and potential drugs for treating Parkinson’s disease.
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) is the dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . These neurons play a crucial role in motor control and the reward system.
Mode of Action
MPTP is a prodrug that is metabolized to 1-methyl-4-phenylpyridine (MPP+) . MPP+ is the active neurotoxin that interacts with its targets, causing free radical production in vivo and leading to oxidative stress .
Biochemical Pathways
MPTP affects the dopamine metabolism and induces the release of glutamate . It blocks the mitochondrial complex I , leading to mitochondrial dysfunction . This blockage results in the production of reactive oxygen species, causing oxidative stress and neuronal death .
Pharmacokinetics
It is known that mptp can cross the blood-brain barrier, which allows it to reach its target neurons .
Result of Action
The action of MPTP leads to dopaminergic neuronal damage in the striatum and substantia nigra . This damage is characterized by inflammation, excitotoxicity, mitochondrial apoptosis, and the formation of inclusion bodies . The end result is a condition that replicates the motor symptoms associated with Parkinson’s Disease .
Action Environment
It is known that various factors, such as the presence of certain enzymes and transporters, can influence the metabolism of mptp and its ability to cross the blood-brain barrier .
Biochemische Analyse
Biochemical Properties
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with several enzymes and proteins, most notably monoamine oxidase B (MAO-B). MAO-B catalyzes the oxidation of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride into 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite. This interaction leads to the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal damage .
Cellular Effects
The effects of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride on cells are profound, particularly on dopaminergic neurons. It induces oxidative stress, mitochondrial dysfunction, and apoptosis. The compound also affects cell signaling pathways, leading to the formation of inclusion bodies and inflammation. These cellular effects contribute to the degeneration of neurons in the substantia nigra, a hallmark of Parkinson’s disease .
Molecular Mechanism
At the molecular level, 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects through the inhibition of mitochondrial complex I by its metabolite, 1-methyl-4-phenylpyridinium (MPP+). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride change over time. Initially, the compound is stable and exerts its neurotoxic effects rapidly. Over time, it degrades, and its long-term effects on cellular function become more apparent. Studies have shown that prolonged exposure to 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride leads to sustained oxidative stress and chronic neuronal damage .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride vary with different dosages in animal models. Low doses may induce mild neurotoxic effects, while higher doses result in significant neuronal damage and behavioral impairments. Threshold effects have been observed, where a certain dosage level must be reached to induce noticeable neurodegeneration. At high doses, toxic and adverse effects, such as severe motor deficits and cognitive impairments, are evident .
Metabolic Pathways
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in metabolic pathways that include its conversion to 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B). This conversion is crucial for its neurotoxic effects. The interaction with MAO-B and the subsequent formation of MPP+ lead to disruptions in metabolic flux and alterations in metabolite levels, contributing to oxidative stress and neuronal damage .
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is transported and distributed through various mechanisms. It is a lipophilic compound, allowing it to cross the blood-brain barrier and accumulate in the brain. Once inside the brain, it is taken up by dopaminergic neurons through the dopamine transporter. This selective uptake contributes to its targeted neurotoxic effects on dopaminergic neurons .
Subcellular Localization
The subcellular localization of 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride and its metabolite, 1-methyl-4-phenylpyridinium (MPP+), is primarily within the mitochondria of dopaminergic neurons. The targeting signals and post-translational modifications that direct it to the mitochondria are crucial for its activity and function. The accumulation of MPP+ in the mitochondria leads to the inhibition of mitochondrial complex I and the subsequent neurotoxic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification through recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include monoamine oxidase B (MAO-B) in biological systems.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium (MPP+).
Reduction: The reduced form is 1-methyl-1,2,3,6-tetrahydropyridine.
Substitution: Products vary depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound that also induces Parkinson’s disease-like symptoms.
1-Methyl-4-phenylpyridinium (MPP+): The toxic metabolite formed from the oxidation of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride.
Uniqueness: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific neurotoxic effects on dopaminergic neurons, making it a critical tool for Parkinson’s disease research. Its ability to cross the blood-brain barrier and be metabolized into a potent neurotoxin distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGQFSNKIAVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369203 | |
| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73107-26-3 | |
| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


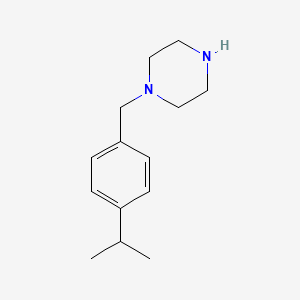
![2-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINYL]-MALONIC ACID DIMETHYL ESTER](/img/structure/B1299729.png)

![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
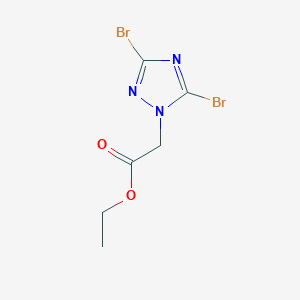
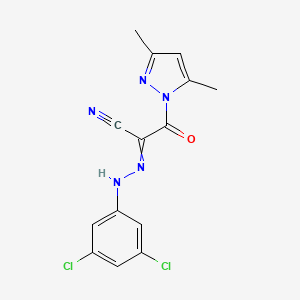
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)
